molecular formula C5H8Cl2N2 B1631760 5-(Chloromethyl)-1-methylpyrazole Hydrochloride CAS No. 1434128-56-9

5-(Chloromethyl)-1-methylpyrazole Hydrochloride

Cat. No. B1631760
CAS RN: 1434128-56-9
M. Wt: 167.03 g/mol
InChI Key: PYQUBOXGUMHDLD-UHFFFAOYSA-N
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Description

Imidazole derivatives, which include compounds like “5-(Chloromethyl)-1-methylpyrazole Hydrochloride”, have a unique place in medicinal chemistry. They are constituents of several natural compounds like histamine, biotin, alkaloids, and nucleic acids .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized from α-amino ketones or aldehydes and potassium thiocyanate or alkyl isothiocyanates .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be similar to that of other imidazole derivatives. For example, “5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride” has a molecular weight of 167.04 .

Scientific Research Applications

Corrosion Inhibition

One notable application of pyrazole derivatives is in the field of corrosion inhibition. Studies have shown that bipyrazolic compounds can significantly inhibit the corrosion of metals in acidic media. For example, specific synthesized bipyrazole compounds demonstrated efficient inhibition of pure iron corrosion in an HCl solution, with the effectiveness of these inhibitors increasing with concentration (Chetouani et al., 2005). Similarly, pyranopyrazole derivatives have been investigated as corrosion inhibitors for mild steel in HCl solution, showing high inhibition efficiency (Yadav et al., 2016).

Antimicrobial Activities

Another application is in the antimicrobial domain, where halopyrazole derivatives were synthesized and evaluated for their in vitro antimicrobial activity. These derivatives exhibited good antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Siddiqui et al., 2013).

Chemical Synthesis and Reactions

Pyrazole derivatives have also been utilized in chemical synthesis and reactions. For instance, the reaction of 5-chloro-1-methylpyrazole-4-carboxaldehydes with sodium azide produced a mixture of 1-azidomethyl-4-cyanopyrazoles and 4-cyano-5-hydroxy-1-methylpyrazoles, demonstrating the versatility of these compounds in synthetic chemistry (Becher et al., 1992).

Energetic Materials

Research into the synthesis of energetic materials has also incorporated pyrazole derivatives. For example, methylated 5-aminotetrazoles were studied for their potential as energetic materials, showing good thermal stabilities and significant detonation properties (Karaghiosoff et al., 2008).

Safety and Hazards

While specific safety data for “5-(Chloromethyl)-1-methylpyrazole Hydrochloride” is not available, similar compounds can cause skin burns, eye damage, and respiratory irritation .

properties

IUPAC Name

5-(chloromethyl)-1-methylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2.ClH/c1-8-5(4-6)2-3-7-8;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQUBOXGUMHDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1434128-56-9
Record name 5-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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